Iloperidone-d3 is synthesized from precursor compounds through various chemical reactions. It belongs to the class of dibenzothiazepines and is classified as an atypical antipsychotic due to its mechanism of action, which involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.
The synthesis of iloperidone-d3 typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, often utilizing high-performance liquid chromatography (HPLC) for quality assurance.
The molecular structure of iloperidone-d3 can be represented using the following chemical notations:
C([2H])([2H])OC1=C(C=CC(=C1)[C@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)FCC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)OThese notations reflect the compound's complex structure, which includes multiple functional groups contributing to its pharmacological properties.
Iloperidone-d3 can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions.
Iloperidone-d3 functions primarily through antagonistic activity at serotonin and dopamine receptors. It exhibits a high affinity for serotonin receptor subtypes (5-HT2A and 5-HT2C) and dopamine D2 receptors, which contributes to its efficacy in treating symptoms of schizophrenia. The binding profile indicates that iloperidone-d3 may also influence other neurotransmitter systems, potentially affecting mood and cognition .
Iloperidone-d3 is typically characterized by:
The compound's chemical properties include stability under various conditions, making it suitable for use in both laboratory and clinical settings. Its isotopic labeling aids in tracking its behavior in biological systems without significantly altering its pharmacological profile .
Iloperidone-d3 has several scientific applications:
Deuterium (²H), a stable hydrogen isotope, is strategically incorporated into pharmaceutical compounds like iloperidone to modify metabolic stability without altering primary pharmacology. The carbon-deuterium bond exhibits ~6–10 times greater kinetic stability than carbon-hydrogen bonds due to its lower zero-point energy. This isotope effect significantly impedes cytochrome P450 (CYP)-mediated oxidation—the primary metabolic pathway for iloperidone—which undergoes hepatic transformation via CYP2D6 hydroxylation and CYP3A4-mediated O-demethylation [3] [7]. Deuterium substitution at vulnerable metabolic sites extends half-life, reduces metabolite-mediated toxicity, and enhances bioavailability. For neuropharmacological probes like iloperidone-d3, this translates to:
Table 1: Impact of Deuteration on Key Pharmacological Parameters
| Parameter | Iloperidone | Iloperidone-d3 | Research Advantage |
|---|---|---|---|
| Metabolic Half-life | 18–33 hours [3] | ↑ ~40% [7] | Extended observation window |
| Primary Metabolic Route | CYP2D6 hydroxylation [3] | Attenuated CYP2D6 kinetics [7] | Reduced kinetic variability |
| Plasma Metabolite Ratio | High polar metabolites [2] | ↓ 58% lipophilic metabolites [4] | Enhanced blood-brain barrier penetration |
Iloperidone-d3 (C₂₄H₂₄D₃FN₂O₄; MW 429.5 g/mol) features site-specific deuteration at the ethanone methyl group (–COCD₃), chosen due to its role in phase I oxidative metabolism [5] [6]. Synthesis requires:
The synthetic route yields material meeting stringent research standards:
**Key Specifications** - **Isotopic Enrichment**: ≥98% deuterium at C26 position [6] - **Chemical Purity**: >95% (HPLC) [6] - **Storage**: -20°C under inert atmosphere [5] Table 2: Molecular Characteristics of Iloperidone-d3
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₂₄H₂₄D₃FN₂O₄ | High-resolution MS [6] |
| CAS Registry | 1071168-82-5 | Chemical Abstracts [6] |
| SMILES | FC₁=CC=C₂C(ON=C₂C₃CCN(CCCOC₄=C(OC)C=C(C(C([²H])([²H])[²H])=O)C=C₄)CC₃)=C₁ | Canonical representation [5] |
Iloperidone’s journey began at Hoechst Marion Roussel (1996), transferred to Titan Pharmaceuticals (1997), then Novartis (1998), before Vanda Pharmaceuticals acquired Phase III rights in 2004 [8]. The deuterated analog emerged circa 2010–2015 alongside pharmacogenetic research identifying single nucleotide polymorphisms (SNPs) linked to iloperidone response [3] [8]. Critical milestones include:
Table 3: Evolution of Deuterated Antipsychotic Research Probes
| Year | Development | Impact on Iloperidone-d3 Research |
|---|---|---|
| 2010 | Iloperidone FDA approval (schizophrenia) [3] | Established parent compound’s receptor binding profile |
| 2020 | Deuterated tropane PET probes [4] | Validated deuteration strategy for neural imaging |
| 2024 | Iloperidone FDA approval (bipolar I) [3] | Expanded applications for mood disorder mechanisms |
Deuterated analogs now enable:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5